Z-Arg(Pmc)-OH.CHA

Description

The Role of Protecting Groups in Multistep Organic Synthesis

Multistep organic synthesis often involves molecules with multiple reactive sites. To achieve chemoselectivity, where a reaction occurs at a specific functional group while others remain untouched, chemists employ protecting groups. wikipedia.orgnih.gov These are chemical modifications that temporarily block a reactive site, rendering it inert to specific reaction conditions. wikipedia.orgresearchgate.net The ideal protecting group can be easily introduced to the target functional group, is stable throughout subsequent reaction steps, and can be removed under mild conditions without affecting the rest of the molecule. weebly.com

The use of protecting groups is fundamental in preventing unwanted side reactions, such as polymerization and self-coupling, which can significantly lower the yield of the desired product. biosynth.comsbsgenetech.com Beyond preventing side reactions, protecting groups can offer other advantages. They can improve the solubility of highly polar compounds like sugars and amino acids in organic solvents, enhance crystallinity to facilitate purification by recrystallization, and even alter the volatility of a compound to simplify its handling and purification. labinsights.nl

In the context of peptide synthesis, protecting groups are indispensable. Amino acids, the building blocks of peptides, possess at least two reactive functional groups: an α-amino group and a α-carboxyl group. sbsgenetech.com Many amino acids also have reactive side chains. biosynth.com Without protection, attempting to form a peptide bond between two amino acids would result in a complex mixture of products. weebly.com By selectively protecting certain functional groups, chemists can direct the reaction to form the desired peptide linkage. sbsgenetech.com

Protecting groups are categorized based on their lability and the conditions required for their removal. For instance, some are acid-labile (removed by acid), while others are base-labile (removed by base) or removed by hydrogenolysis. weebly.comthermofisher.com The concept of "orthogonality" is crucial here; orthogonal protecting groups can be selectively removed in any order because they are cleaved under different chemical conditions. iris-biotech.debiosynth.com This allows for the precise and controlled assembly of complex molecules.

Significance of Amino Acid Derivatives in Peptide Chemistry

Amino acid derivatives are modified amino acids that serve as the fundamental building blocks in the chemical synthesis of peptides. bachem.com These modifications typically involve the attachment of protecting groups to the α-amino group, the carboxyl group, or the side chain. bachem.comnih.gov This protection is essential to control the sequence of amino acid addition and prevent unwanted reactions during peptide bond formation. nih.govaltabioscience.com

The process of peptide synthesis, particularly the widely used solid-phase peptide synthesis (SPPS), relies heavily on these derivatives. thermofisher.comamerigoscientific.com In SPPS, an amino acid is attached to a solid support (resin), and the peptide chain is elongated by sequentially adding protected amino acid derivatives. thermofisher.comopenaccessjournals.com After each coupling step, the protecting group on the α-amino group of the newly added residue is removed to allow for the next coupling reaction. biosynth.comthermofisher.com Side-chain protecting groups remain in place until the entire peptide has been assembled and are then removed in a final cleavage step. thermofisher.com

The choice of protecting groups for the α-amino and side-chain functionalities is critical for a successful synthesis. Two of the most common strategies in SPPS are the Boc/Bzl and Fmoc/tBu approaches. biosynth.comwikipedia.org The Boc (tert-butoxycarbonyl) strategy uses an acid-labile Boc group for the α-amino protection, while the Fmoc (9-fluorenylmethoxycarbonyl) strategy employs a base-labile Fmoc group. thermofisher.comaltabioscience.com The side-chain protecting groups are chosen to be stable to the conditions used for α-amino deprotection but removable at the end of the synthesis. altabioscience.com

The use of amino acid derivatives extends beyond simply facilitating peptide bond formation. The introduction of specific protecting groups can influence the solubility and handling properties of the amino acid building blocks. labinsights.nl For example, the formation of cyclohexylammonium (CHA) salts of Z-protected amino acids can improve their stability and crystallinity, making them easier to handle and weigh. bachem.com Furthermore, the development of a vast array of amino acid derivatives with different protecting groups allows for the synthesis of complex peptides, including those with post-translational modifications or unnatural amino acids. bachem.compeptide.com

Overview of Z-Arg(Pmc)-OH.CHA as a Key Protected Arginine Building Block

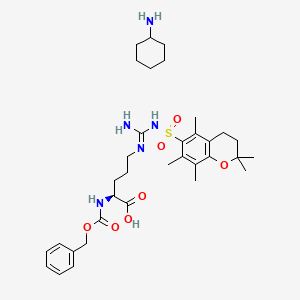

This compound is a specifically protected derivative of the amino acid arginine, designed for use in peptide synthesis. smolecule.com Let's break down its name to understand its structure:

Z : This refers to the Benzyloxycarbonyl (Cbz) group, which protects the α-amino group of the arginine. bachem.comsmolecule.com The Z group is a well-established protecting group in peptide chemistry and can be removed by catalytic hydrogenation or under certain acidic conditions. bachem.com

Arg : This is the three-letter code for the amino acid Arginine.

Pmc : This stands for the 2,2,5,7,8-pentamethylchroman-6-sulfonyl group. This bulky sulfonyl-based group protects the highly basic and nucleophilic guanidino group on the side chain of arginine, preventing it from participating in unwanted side reactions. peptide.comub.edu The Pmc group is designed to be labile to trifluoroacetic acid (TFA), the reagent commonly used for the final cleavage and deprotection step in Fmoc-based solid-phase peptide synthesis. peptide.compeptide.com

OH : This indicates the free carboxylic acid group of the arginine, which is available to react with the amino group of another amino acid to form a peptide bond.

CHA : This signifies that the compound is a salt formed with cyclohexylamine (B46788). smolecule.com This salt formation often improves the stability and handling properties of the protected amino acid, converting oils into more easily manageable crystalline solids. bachem.com

The development of the Pmc protecting group was a significant advancement for the incorporation of arginine into peptides, particularly within the Fmoc/tBu strategy. peptide.com It offered a side-chain protecting group that could be removed under the same moderately acidic conditions as the t-butyl-based side-chain protecting groups of other amino acids, simplifying the final deprotection step. peptide.com However, it's worth noting that for peptides containing both arginine and tryptophan, the use of Arg(Pmc) can sometimes lead to alkylation of the tryptophan side chain during cleavage. peptide.comgoogle.com

This compound is utilized as a building block in the synthesis of arginine-containing peptides. chemicalbook.com Its specific combination of protecting groups and its salt form make it a valuable reagent in the field of peptide chemistry. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 112160-33-5 | chemimpex.comchemicalbook.com |

| Molecular Formula | C28H38N4O7S·C6H13N | chemimpex.com |

| Molecular Weight | 673.9 g/mol | chemimpex.com |

| Appearance | White powder | chemimpex.com |

| Melting Point | 158-170 °C | chemimpex.com |

| Purity | ≥ 99% (TLC) | chemimpex.com |

| Optical Rotation | [a]D24 = +8.5 ± 2º (C=1 in Ethanol) | chemimpex.com |

| Storage Conditions | 0-8 °C | chemimpex.com |

Interactive Data Table: Properties of Z-D-Arg(Pmc)-OH.CHA

| Property | Value | Source |

| CAS Number | 200191-08-8 | nih.govaablocks.com |

| Molecular Formula | C34H51N5O7S | nih.govaablocks.com |

| Molecular Weight | 673.9 g/mol | nih.gov |

| IUPAC Name | (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O7S.C6H13N/c1-17-18(2)24(19(3)21-13-14-28(4,5)39-23(17)21)40(36,37)32-26(29)30-15-9-12-22(25(33)34)31-27(35)38-16-20-10-7-6-8-11-20;7-6-4-2-1-3-5-6/h6-8,10-11,22H,9,12-16H2,1-5H3,(H,31,35)(H,33,34)(H3,29,30,32);6H,1-5,7H2/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXGDQOQWHFITA-FTBISJDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H51N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z Arg Pmc Oh.cha and Its Incorporation

Synthetic Routes to Z-Arg(Pmc)-OH.CHA

The preparation of this compound is a multi-step process that involves the orthogonal protection of the alpha-amino and guanidino functionalities of arginine, followed by the formation of a cyclohexylamine (B46788) salt to improve its handling and stability. smolecule.com

The protection of the α-amino group is a mandatory first step in peptide synthesis to prevent the uncontrolled polymerization of the amino acid once its carboxyl group is activated. researchgate.net For this compound, this is achieved using the Benzyloxycarbonyl (Z or Cbz) group.

The Z-group is one of the most established and widely utilized α-amino protecting groups, particularly for solution-phase synthesis. researchgate.netwiley-vch.de Its popularity stems from several advantageous characteristics:

Ease of Introduction: The Z-group can be readily introduced to the amino acid. researchgate.net

Stability: Z-protected amino acids are crystalline and stable solids that are resistant to basic conditions and mild acid treatments, which allows for the selective removal of other types of protecting groups. researchgate.netcreative-peptides.com

Racemization Suppression: It helps to minimize the risk of racemization during the peptide bond formation step. researchgate.netcreative-peptides.com

Versatile Removal: The Z-group can be cleaved under various conditions, most commonly by catalytic hydrogenolysis (e.g., H₂/Pd) or with strong acids like hydrogen bromide in acetic acid (HBr/AcOH). researchgate.netcreative-peptides.com

Table 1: Properties of the Benzyloxycarbonyl (Z) Protecting Group

| Property | Description | References |

|---|---|---|

| Chemical Name | Benzyloxycarbonyl | researchgate.netcreative-peptides.com |

| Abbreviation | Z or Cbz | researchgate.netpeptide.com |

| Function | Temporary protection of the α-amino group. | researchgate.net |

| Key Advantages | Promotes crystallinity, suppresses racemization, stable to base and mild acids. | researchgate.netcreative-peptides.com |

| Primary Application | Solution-Phase Peptide Synthesis (LPPS). | wiley-vch.depeptide.com |

| Common Cleavage | Catalytic hydrogenolysis; strong acids (HBr/AcOH, HF). | researchgate.netcreative-peptides.com |

The side chain of arginine contains a guanidino group, which is strongly basic (pKa ≈ 12.5) and highly nucleophilic. nih.gov This group must be protected during synthesis to prevent side reactions and to increase the solubility of the amino acid derivative in the organic solvents commonly used in peptide synthesis. nih.gov

In this compound, the guanidino group is protected by the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. thermofisher.com The Pmc group is a sulfonyl-based protecting group that is labile to strong acids. peptide.com

Key characteristics of the Pmc group include:

Acid Lability: It is designed to be removed under strong acidic conditions, typically with Trifluoroacetic acid (TFA). thermofisher.com It is more acid-labile than the older Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group but less labile than the more modern Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group. nih.govpeptide.com

Deprotection Challenges: The removal of the Pmc group can be slow, sometimes requiring several hours, particularly when multiple Arg(Pmc) residues are present in a peptide sequence. thermofisher.com The carbocation generated upon cleavage is highly reactive and must be efficiently trapped by scavenger reagents in the cleavage cocktail to prevent side reactions, such as reattachment to the peptide or alkylation of sensitive residues like tryptophan. thermofisher.com

Table 2: Comparison of Common Sulfonyl-Based Protecting Groups for Arginine

| Protecting Group | Full Name | Relative Acid Lability | Key Features | References |

|---|---|---|---|---|

| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Intermediate | More labile than Mtr; cleavage can be slow and byproducts are reactive. | nih.govthermofisher.compeptide.com |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | High | More labile than Pmc, allowing for faster deprotection under milder TFA conditions. Currently the most used group in Fmoc-SPPS. | nih.gov |

| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Low | Requires harsh acid conditions (e.g., TFA with scavengers for extended times or HF) for removal. | thermofisher.compeptide.com |

Amino acid derivatives prepared for peptide synthesis are often oily or amorphous, making them difficult to purify and handle. To overcome this, the final product is often converted into a stable, crystalline salt. bachem.com Z-Arg(Pmc)-OH is an acid, and it is reacted with the organic base Cyclohexylamine (CHA) to form the this compound salt. smolecule.comatamanchemicals.com

The formation of the CHA salt offers several advantages:

Improved Physical Form: It facilitates the isolation of the product as a crystalline solid, which is easier to handle, weigh, and store. bachem.com

Enhanced Stability: The salt form is often more stable than the free acid, increasing its shelf life. bachem.com

Simplified Purification: Crystallization of the salt is an effective purification step. bachem.com

Cyclohexylamine is a primary aliphatic amine and a strong base that readily reacts with acids to form stable salts. atamanchemicals.comnih.gov Before the this compound can be used in a peptide coupling reaction, the free carboxylic acid must be regenerated. This is typically achieved by suspending the salt in a solvent like ethyl acetate (B1210297) and treating it with a dilute aqueous acid (e.g., 10% phosphoric acid) to protonate the amine, allowing the free Z-Arg(Pmc)-OH to be extracted into the organic layer. bachem.com

Table 3: Properties of Cyclohexylamine (CHA)

| Property | Value/Description | References |

|---|---|---|

| Chemical Formula | C₆H₁₃N | nih.gov |

| Appearance | Colorless to yellow liquid with a characteristic amine odor. | nih.gov |

| Chemical Nature | Strong organic base. | atamanchemicals.com |

| Function in this context | Forms a stable, crystalline salt with the acidic Z-Arg(Pmc)-OH. | smolecule.combachem.com |

| Reactivity | Neutralizes acids in exothermic reactions to form salts. | atamanchemicals.comnih.gov |

Coupling Chemistry Involving this compound in Peptide Elongation

Once synthesized and purified as its CHA salt, Z-Arg(Pmc)-OH is ready to be incorporated into a growing peptide chain. After converting the salt back to the free acid, the derivative can be used in either solid-phase or solution-phase synthesis methodologies. bachem.com

In Solid-Phase Peptide Synthesis (SPPS), the peptide is assembled sequentially while its C-terminus is anchored to an insoluble polymer resin. bachem.com This allows for the easy removal of excess reagents and byproducts by simple filtration and washing. peptide.com

While the Z-group is not common in the most widely used Fmoc-SPPS strategy, Z-protected amino acids can be employed in other strategies like Boc-SPPS or for specific applications. peptide.com The use of Arg(Pmc) in SPPS presents some challenges:

Coupling Kinetics: Slow reaction kinetics have been reported for the coupling of arginine derivatives protected with bulky sulfonyl groups like Pmc. google.com

Final Cleavage: The Pmc group is stable throughout the synthesis cycles and is removed during the final step, which involves cleaving the completed peptide from the solid support. thermofisher.com This is typically done with a strong acid cocktail, most often based on 95% TFA, which includes scavengers to capture the reactive byproducts from the Pmc group cleavage. nih.govthermofisher.com

Table 4: General Cycle of Solid-Phase Peptide Synthesis (SPPS)

| Step | Description | References |

|---|---|---|

| 1. Deprotection | The temporary protecting group (e.g., Fmoc or Boc) on the N-terminal amino acid of the resin-bound peptide is removed. | bachem.com |

| 2. Washing | The resin is washed thoroughly to remove the deprotection reagent and its byproducts. | bachem.com |

| 3. Coupling | The next protected amino acid (e.g., Z-Arg(Pmc)-OH) is activated and coupled to the newly freed N-terminus. | nih.gov |

| 4. Washing | The resin is washed again to remove excess activated amino acid and coupling reagents. | bachem.com |

| Repeat | The cycle is repeated until the desired peptide sequence is assembled. | cardiff.ac.uk |

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, is the classical method where all reactions, including coupling and deprotection, are carried out in a suitable solvent system. bachem.com The Z-group has historically been a cornerstone of LPPS. wiley-vch.depeptide.com

The typical protection strategy in LPPS involves using the Z-group for temporary Nα-protection in combination with side-chain protecting groups (like Pmc) that are stable to the Z-group removal conditions. bachem.com

Workflow: In LPPS, a Z-protected amino acid is coupled to the N-terminus of a peptide ester in solution. The resulting protected peptide is then purified, often by crystallization or chromatography.

Selective Deprotection: The N-terminal Z-group is then removed, most often via catalytic hydrogenolysis. researchgate.net These conditions are mild and orthogonal to the acid-labile Pmc group, meaning the Pmc group on the arginine side chain remains intact.

Final Deprotection: The Pmc group would be retained until the synthesis is complete and then removed in a final step using strong acid treatment.

Table 5: Comparison of SPPS and LPPS

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) | References |

|---|---|---|---|

| Reaction Medium | Peptide is anchored to an insoluble solid support. | All reactants are dissolved in a solution. | bachem.com |

| Purification | Intermediates are purified by simple filtration and washing. | Intermediates must be purified after each step (e.g., by crystallization, extraction, chromatography). | bachem.com |

| Reagent Use | A large excess of reagents is often used to drive reactions to completion. | Reagents are typically used in near-stoichiometric amounts. | cardiff.ac.uk |

| Automation | Easily automated. | Difficult to automate. | bachem.com |

| Scale | Typically used for small to medium scale synthesis (mg to g). | More easily scalable for large, industrial production (kg). | bachem.com |

| Common Nα-Group | Fmoc, Boc | Z, Boc | researchgate.netbachem.com |

Compound Reference Table

| Abbreviation / Common Name | Full Chemical Name |

| This compound | (2S)-2-{[(Benzyloxy)carbonyl]amino}-5-{1-[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-yl)sulfonyl]carbamimidamido}pentanoate;cyclohexanamine |

| Z-group | Benzyloxycarbonyl (Cbz) |

| Pmc-group | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl |

| CHA | Cyclohexylamine |

| Pbf-group | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |

| Mtr-group | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl |

| TFA | Trifluoroacetic acid |

| Boc-group | tert-Butoxycarbonyl |

| Fmoc-group | 9-Fluorenylmethyloxycarbonyl |

| SPPS | Solid-Phase Peptide Synthesis |

| LPPS | Liquid-Phase Peptide Synthesis (or Solution-Phase) |

Optimization of Coupling Conditions for this compound

The incorporation of the Z-Arg(Pmc)-OH moiety into a growing peptide chain is a critical step that often requires careful optimization to ensure high efficiency and minimize side reactions. The bulky nature of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group on the guanidino side chain of arginine presents significant steric hindrance, which can slow down the coupling reaction. chempep.com Consequently, Pmc-protected arginine may necessitate more demanding coupling conditions compared to other protected arginine derivatives, which in turn increases the potential for undesirable side reactions.

Key parameters that are manipulated to optimize coupling conditions include the choice of coupling reagents and additives, solvent systems, reaction temperature, and reaction time.

Coupling Reagents and Activation Methods

The selection of an appropriate activation method is fundamental to successfully coupling Z-Arg(Pmc)-OH. The most common strategies involve the use of carbodiimides, such as 1,3-diisopropylcarbodiimide (DIC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or aminium/uronium salt-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) with a tertiary base like N,N-diisopropylethylamine (DIPEA). nih.govwiley-vch.de

Research has shown that for Fmoc-Arg(Pmc)-OH, coupling can be effectively carried out using HBTU as the activating agent. nih.gov In other instances, a combination of DIC and HOBt is employed. wiley-vch.de When using uronium derivatives like HBTU, a preactivation step is necessary to avoid the formation of substituted guanidines, which can occur if the reagent reacts directly with the free amino group of the peptide-resin. chempep.com However, it is crucial to keep the preactivation time for Fmoc-Arg(Pmc)-OH to a minimum, as the activated OBt-ester derivative is prone to cyclizing into the aforementioned unreactive lactam. chempep.com

The table below summarizes various coupling conditions reported for the incorporation of Pmc-protected arginine in different synthetic contexts.

| Coupling Reagent(s) | Additive(s) | Base | Solvent(s) | Application Context |

| HBTU | - | DIPEA | DMF | Synthesis of a bifunctional opioid peptide antagonist. nih.gov |

| DIC | HOBt | - | DMF | Manual coupling during the synthesis of DnaECdep9-HA. wiley-vch.de |

| DIC (Symmetric Anhydride) | DMAP (cat.) | - | - | Coupling to a serine side-chain hydroxyl group. wiley-vch.de |

| DIC/HOBT | - | - | DMF | Microwave-assisted synthesis of Bradykinin hormone analogs. ekb.eg |

Influence of Temperature and Solvents

Temperature is another critical parameter in optimizing the coupling of sterically hindered amino acids. For certain arginine derivatives, coupling at slightly elevated temperatures (35-40 °C) in anhydrous solvents has been shown to increase coupling efficiency. iris-biotech.deiris-biotech.de The use of microwave irradiation is another technique employed to accelerate the coupling step, as demonstrated in syntheses using the DIC/HOBt activation method. ekb.eg This approach can significantly shorten reaction times and improve yields.

The choice of solvent is also important. While Dimethylformamide (DMF) is a standard solvent for solid-phase peptide synthesis, its properties can sometimes be suboptimal. nih.govwiley-vch.de For particularly difficult couplings, alternative solvents or solvent mixtures may be explored to improve reagent solubility and resin swelling, thereby facilitating the reaction.

Minimizing Side Reactions

A significant concern during peptide synthesis is the potential for racemization of the activated amino acid, which compromises the chiral integrity of the final peptide. nih.gov The conditions used for coupling, particularly the presence of a base, can influence the extent of racemization. While basic conditions are often required for aminium/uronium salt-based couplings, non-basic methods, such as activation with DIC/HOAt, have been shown to suppress epimerization, although the coupling reaction may be slower or less complete. nih.gov The careful balance between achieving a high coupling rate and preserving stereochemical purity is a central goal of optimization.

Protecting Group Chemistry of Z Arg Pmc Oh.cha

Benzyloxycarbonyl (Z) Group in Alpha-Amino Protectionbenchchem.comsmolecule.comub.edu

The Benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for the α-amino functionality of amino acids. creative-peptides.comacs.org Its introduction by Bergmann and Zervas revolutionized peptide chemistry by providing a reliable method to prevent unwanted side reactions at the amino terminus during peptide bond formation. researchgate.net

Introduction Methods

The Z group is typically introduced to the alpha-amino group of an amino acid through a reaction with benzyl (B1604629) chloroformate (Cbz-Cl) or benzyl 2,5-dioxopyrrolidin-1-yl carbonate (Cbz-OSu) under basic conditions. highfine.com The reaction is generally carried out in the presence of a base such as sodium bicarbonate, triethylamine, or pyridine. highfine.com The higher reactivity of Cbz-Cl often makes it the reagent of choice, and the reaction is commonly performed in aprotic organic solvents like dichloromethane (B109758). highfine.com This process yields N-benzyloxycarbonylamino compounds, which are stable and often crystalline, facilitating their purification. creative-peptides.com

2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc) Group in Guanidino Side-Chain Protectionub.eduresearchgate.net

The guanidino group of arginine is highly basic and nucleophilic, necessitating protection to prevent side reactions during peptide synthesis. rsc.orgthieme-connect.de The 2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc) group is a sulfonyl-type protecting group specifically designed for this purpose. ub.edursc.org

Role in Suppressing Side Reactions of the Guanidino Moietyrsc.orgethz.ch

The primary role of the Pmc group is to mask the reactivity of the guanidinium (B1211019) functionality. ub.edu Unprotected arginine can lead to several side reactions, including the formation of δ-lactam structures and acylation of the guanidino group. thieme-connect.denih.govmdpi.com The bulky and electron-rich Pmc group effectively shields the guanidino moiety, preventing these undesirable transformations and ensuring the integrity of the arginine residue throughout the synthetic process. While effective, the Pmc group is known to be less acid-labile than the similar Pbf group, which can be a consideration in the design of a synthetic strategy. peptide.com

The Pmc group is generally stable during the repetitive steps of solid-phase peptide synthesis (SPPS) but can be cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA). peptide.com This allows for its removal during the final cleavage of the peptide from the resin support. peptide.com However, the cleavage of Pmc can sometimes be slow, especially in peptides containing multiple arginine residues, potentially requiring extended reaction times. google.comthermofisher.com

Structural Features Influencing Reactivitynih.gov

The reactivity and lability of the Pmc group are directly related to its chemical structure. The pentamethylchroman ring system is electron-rich, which is a key factor in the acid-catalyzed cleavage mechanism. ub.edu The sulfonyl linkage to the guanidino group is susceptible to cleavage by strong acids. The six-membered chroman ring of the Pmc group is considered to be less labile than the five-membered dihydrobenzofuran ring of the related Pbf protecting group. nih.govmdpi.com This difference in lability is attributed to the planarity and electronic properties of the aromatic systems, which influence the stability of the carbocation intermediate formed during acid cleavage. ub.edu

The Cyclohexylamine (B46788) Counterion: Role in Synthesis and Handlingsmolecule.comub.edu

Z-Arg(Pmc)-OH is often supplied as a cyclohexylamine (CHA) salt. smolecule.compeptide.com This is not merely a matter of convenience but serves specific purposes in the synthesis and handling of the protected amino acid.

Cyclohexylamine is a primary aliphatic amine that acts as a weak base. atamanchemicals.comnih.gov In the context of Z-Arg(Pmc)-OH, it forms an ionic bond with the carboxylic acid group of the amino acid derivative. This salt formation offers several advantages. Firstly, it enhances the stability of the compound, making it easier to store and handle. peptide.com Secondly, it often improves the solubility characteristics of the protected amino acid in certain solvents. smolecule.com Finally, the formation of a crystalline salt can aid in the purification of the compound. google.com

Before the protected amino acid can be used in a peptide coupling reaction, the cyclohexylamine counterion must be removed to generate the free carboxylic acid. peptide.com This is typically achieved by dissolving the salt in a suitable organic solvent, such as dichloromethane, and washing with a dilute aqueous acid solution, like potassium bisulfate. peptide.com This process protonates the cyclohexylamine, allowing it to be extracted into the aqueous phase, leaving the free acid form of Z-Arg(Pmc)-OH in the organic layer, ready for the next synthetic step. peptide.com

Deprotection Methodologies and Mechanistic Considerations

Cleavage Conditions for Z-Arg(Pmc)-OH.CHA Protecting Groups

The removal of the Z and Pmc protecting groups is achieved through distinct chemical reactions, allowing for selective deprotection based on the chosen methodology.

The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenolysis. peptide.comthieme-connect.de This method involves the cleavage of the benzyl-oxygen bond through the action of hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). peptide.comsci-hub.se

The reaction is generally carried out in a suitable solvent such as methanol (B129727) (MeOH), often with the addition of a small amount of acid like formic acid to facilitate the process. peptide.comthieme-connect.de The process is highly efficient for the deprotection of the α-amino group. thieme-connect.de However, it is important to note that sulfur-containing residues can poison the catalyst, making this method less suitable for peptides containing cysteine or methionine unless specific precautions are taken. sci-hub.sealchemyst.co.uk

Interactive Table 1: Typical Conditions for Z-Group Hydrogenolysis

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Catalyst | Palladium on Carbon (Pd/C) | Facilitates the reaction between hydrogen and the Z-group. | peptide.com |

| Hydrogen Source | Hydrogen Gas (H2) or Formic Acid | Reduces the benzylic group. | peptide.comthieme-connect.de |

| Solvent | Methanol (MeOH), Dimethylformamide (DMF) | Dissolves the peptide and facilitates the reaction. | peptide.comsci-hub.se |

The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is a highly acid-labile protecting group for the guanidino function of arginine. peptide.com It is designed to be cleaved under moderately acidic conditions, typically using Trifluoroacetic Acid (TFA). peptide.comug.edu.pl This allows for its removal simultaneously with other acid-labile protecting groups, such as tert-butyl (tBu), commonly used in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.compeptide.com

A standard cleavage cocktail consists of a high concentration of TFA, often 95%, mixed with scavengers. peptide.comnih.gov The reaction is typically performed at room temperature for a duration of 20 minutes to several hours, depending on the complexity of the peptide and the number of arginine residues. peptide.comthermofisher.com For peptides containing multiple Arg(Pmc) residues, longer deprotection times may be necessary. peptide.comthermofisher.comthermofisher.com

Interactive Table 2: Typical Conditions for Pmc-Group Acidolysis

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Acid | Trifluoroacetic Acid (TFA) | Cleaves the Pmc group from the arginine side chain. | peptide.com |

| Concentration | 50-95% TFA in a solvent like Dichloromethane (B109758) (DCM) or neat. | Ensures efficient cleavage. | peptide.comresearchgate.net |

| Time | 20 minutes to 4+ hours | Duration depends on the number of Pmc groups and peptide sequence. | peptide.comthermofisher.com |

| Temperature | Room Temperature | Standard condition for the reaction. | peptide.com |

Mechanistic Aspects of Protecting Group Cleavage

The cleavage of the Z and Pmc groups proceeds through different chemical mechanisms.

The hydrogenolysis of the Z-group is a form of catalytic reduction. The reaction occurs on the surface of the palladium catalyst, where the benzyl-oxygen bond of the carbamate (B1207046) is cleaved by hydrogen, yielding the free amine, toluene, and carbon dioxide. thieme-connect.desci-hub.se

The acidolysis of the Pmc group proceeds via an SN1-type mechanism. thermofisher.comresearchgate.net The strong acid (TFA) protonates the sulfonyl group, leading to the formation of a stabilized carbocation intermediate upon cleavage from the guanidino nitrogen. thermofisher.comvapourtec.com This reactive cationic species must be trapped by scavengers to prevent side reactions. thermofisher.com

Characterization and Mitigation of Undesired Side Reactions during Deprotection

The deprotection process, particularly the acid-mediated cleavage of the Pmc group, can generate highly reactive electrophilic species that lead to unwanted modifications of sensitive amino acid residues. sigmaaldrich.comrsc.org

A significant side reaction during the TFA-mediated deprotection of Arg(Pmc) is the modification of tryptophan residues. peptide.comthermofisher.com The carbocation generated from the Pmc group can act as an alkylating agent, attacking the electron-rich indole (B1671886) ring of tryptophan. vapourtec.comresearchgate.net

Furthermore, the cleaved sulfonyl moiety can lead to the sulfonation of the tryptophan indole nucleus. sigmaaldrich.comthieme-connect.degoogle.com This side reaction can significantly reduce the yield of the desired peptide and complicate purification. peptide.comgoogle.com Studies have shown that this sulfonation can be a major issue, with one report indicating that 40% of tryptophan moieties were destroyed through sulfonation during a cleavage reaction. google.com

To prevent the alkylation and sulfonation of sensitive residues, nucleophilic scavenger reagents are added to the cleavage cocktail. thermofisher.comsigmaaldrich.com These scavengers act by trapping the reactive cationic species generated during deprotection. alchemyst.co.ukwpmucdn.com

Commonly used scavengers include:

Water (H₂O): Acts as a scavenger for tert-butyl cations and can help suppress Pmc-related side reactions. thermofisher.comwpmucdn.com

Thioanisole (B89551): A soft nucleophile effective at scavenging the Pmc cation and is often recommended for cleaving sulfonyl-based protecting groups. peptide.comresearchgate.net It can also accelerate the deprotection of Arg(Pmc). thermofisher.com

1,2-Ethanedithiol (EDT): A potent scavenger for trapping various carbocations. thermofisher.comsigmaaldrich.com

Triisopropylsilane (TIS): A scavenger that works by hydride donation to quench carbocations. sigmaaldrich.comnih.gov

A widely used and effective cleavage cocktail for peptides containing both Arg(Pmc) and Trp is "Reagent B" or a similar formulation containing TFA, phenol, water, thioanisole, and EDT. thermofisher.compeptide.com Another common mixture is "Reagent R," which includes TFA, thioanisole, EDT, and anisole, and is specifically recommended for peptides with arginine residues protected by sulfonyl groups. peptide.comresearchgate.net The use of N-Boc protected tryptophan (Trp(Boc)) during synthesis is also a key strategy to prevent modification of the indole side chain during final cleavage. ug.edu.plthermofisher.comsigmaaldrich.com

Interactive Table 3: Common Scavengers and Their Functions

| Scavenger | Function | Targeted Side Reaction | Reference |

|---|---|---|---|

| Water (H₂O) | Nucleophilic scavenger for carbocations. | t-Butylation, Pmc-group reattachment. | thermofisher.comwpmucdn.com |

| Thioanisole | Soft nucleophile to trap Pmc cations; accelerates deprotection. | Alkylation/sulfonation of Trp. | thermofisher.compeptide.com |

| 1,2-Ethanedithiol (EDT) | Potent dithiol scavenger for carbocations. | General alkylation. | thermofisher.comsigmaaldrich.com |

| Triisopropylsilane (TIS) | Hydride donor to reduce carbocations. | General alkylation. | sigmaaldrich.comnih.gov |

| Phenol | Scavenger that offers protection to Tyr and Trp residues. | Alkylation of Tyr and Trp. | sigmaaldrich.com |

Formation of Other Cleavage Byproducts

During the acid-catalyzed deprotection of the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group from arginine residues, several side reactions can occur, leading to the formation of various byproducts. The nature and extent of these byproducts are influenced by the cleavage conditions and the presence of other reactive amino acid residues in the peptide sequence.

One of the primary concerns is the potential for the cleaved Pmc group to reattach to other nucleophilic residues, particularly tryptophan. peptide.com This can result in the alkylation of the tryptophan indole ring. researchgate.net To mitigate this, scavengers are typically included in the cleavage cocktail.

Another significant side reaction is the sulfonation of arginine residues, which arises from the cleavage of the Pmc protecting group. researchgate.netsigmaaldrich.com This can lead to the formation of peptides with sulfonated arginine, compromising the desired product. The choice of scavengers is critical in suppressing this side reaction, with mixtures like thioanisole/thiocresol proving effective. researchgate.net In some instances, enzymatic treatment with arylsulfate-sulfohydrolase has been used to desulfonate the peptide product. researchgate.net

Furthermore, the tert-butyl cations generated during the cleavage of other protecting groups, such as Boc, can also lead to the formation of undesired adducts with residues like tryptophan, cysteine, or methionine. peptide.com

A comparative study highlighted that a 3-hour cleavage and deprotection treatment with trifluoroacetic acid (TFA) resulted in only 46% of the desired peptide when Arg(Pmc) was used, indicating significant byproduct formation. peptide.com

Table 1: Common Cleavage Byproducts of this compound Deprotection and Mitigation Strategies

| Byproduct Type | Formation Mechanism | Affected Residues | Mitigation Strategy |

| Tryptophan Adducts | Reattachment of the cleaved Pmc group to the indole side chain of tryptophan. peptide.com | Tryptophan | Inclusion of scavengers in the cleavage cocktail. researchgate.net |

| Sulfonated Arginine | Sulfonation of the arginine guanidino group by byproducts of Pmc cleavage. researchgate.netsigmaaldrich.com | Arginine | Use of scavenger mixtures like thioanisole/thiocresol; enzymatic desulfonation. researchgate.net |

| tert-Butyl Adducts | Reaction of tert-butyl cations (from other protecting groups like Boc) with nucleophilic side chains. peptide.com | Tryptophan, Cysteine, Methionine | Addition of scavengers like dithioethane (DTE) to the cleavage solution. peptide.com |

Kinetic Studies of this compound Deprotection

The kinetics of the deprotection of the Pmc group are a crucial factor in peptide synthesis, influencing the efficiency and purity of the final product. The rate of Pmc group removal is dependent on the acid strength, the cleavage cocktail composition, and the specific peptide sequence.

The Pmc group is known to be more acid-labile than the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group but less labile than the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group. researchgate.net Complete removal of the Pmc group can be sluggish, sometimes requiring extended reaction times. researchgate.net For peptides containing multiple arginine residues protected with Pmc, deprotection may take longer than the typical 20 to 30 minutes. peptide.com

In one reported instance, a 3-hour cleavage with TFA was insufficient to prevent significant side product formation with an Arg(Pmc)-containing peptide, yielding only 46% of the desired product compared to 69% for the more labile Arg(Pbf). peptide.com This suggests that the kinetics of deprotection are in competition with the kinetics of side reactions.

The presence of certain scavengers can also influence the deprotection rate. For example, thioanisole has been reported to accelerate the deprotection of Arg(Pmc) by TFA. thermofisher.com

While specific, detailed kinetic data such as rate constants for this compound deprotection are not extensively published in readily accessible literature, the qualitative observations from various studies provide a general understanding of the reaction's kinetic profile. The deprotection is generally considered to be slower than that for Pbf-protected arginine, necessitating careful optimization of cleavage conditions to maximize the yield of the target peptide while minimizing byproduct formation.

Table 2: Factors Influencing the Kinetics of this compound Deprotection

| Factor | Influence on Deprotection Rate | Notes |

| Acid Strength | Higher acid concentration generally increases the rate of deprotection. | TFA is commonly used. |

| Scavenger Composition | Certain scavengers can accelerate deprotection. | Thioanisole accelerates Arg(Pmc) removal by TFA. thermofisher.com |

| Peptide Sequence | The presence of multiple Arg(Pmc) residues can slow down the overall deprotection process. peptide.com | Steric hindrance and local electronic effects may play a role. |

| Protecting Group | Pmc is less acid-labile than Pbf, resulting in slower deprotection kinetics. researchgate.net | This can lead to a higher propensity for side reactions if cleavage is incomplete. |

Comparative Analysis with Other Arginine Protecting Groups

Performance Comparison: Z-Arg(Pmc)-OH.CHA versus Z-Arg(Pbf)-OH.CHA

The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups are structurally related sulfonyl-based protections, yet their subtle structural differences lead to significant variations in performance during peptide synthesis. nih.govresearchgate.net The Pbf group, with its five-membered furan (B31954) ring, is conceptually similar to the six-membered chroman ring of Pmc but exhibits greater acid lability. nih.govresearchgate.net

The primary advantage of the Pbf group over the Pmc group lies in its enhanced acid lability, which translates to faster and more efficient deprotection under standard trifluoroacetic acid (TFA) cleavage conditions. researchgate.net The Pmc group was initially developed as a more acid-labile alternative to earlier protecting groups like Mtr, allowing for cleavage with 50% TFA in dichloromethane (B109758) (DCM). peptide.com However, the Pbf group is even more readily cleaved. nih.govpeptide.com

Removal of the Pbf group is typically complete within one to two hours using standard TFA cocktails. nih.gov In contrast, deprotection of the Pmc group can be significantly slower, sometimes requiring extended reaction times, particularly in peptides containing multiple arginine residues. nih.govpeptide.com This difference in reaction kinetics is a key reason why Pbf has largely superseded Pmc as the standard protection for arginine in Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov In one comparative study, a three-hour cleavage treatment with TFA resulted in a 69% yield of the desired peptide when using Arg(Pbf), compared to only a 46% yield with Arg(Pmc), highlighting the superior deprotection efficiency of Pbf. peptide.compeptide.compeptide.com

| Protecting Group | Relative Deprotection Rate | Typical Deprotection Time (TFA-based) | Key Considerations |

|---|---|---|---|

| Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Slower | Can require >2 hours, especially for multi-Arg sequences nih.gov | Longer deprotection times can increase risk of side reactions. |

| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Faster | Generally complete in 1-2 hours nih.gov | Increased lability leads to higher efficiency and yield. peptide.compeptide.com |

A significant side reaction associated with sulfonyl-based arginine protecting groups is the modification of other sensitive amino acid residues by the cleaved protecting group cation. The most common occurrence is the sulfonation of the indole (B1671886) side chain of tryptophan. peptide.comgoogle.com

Both Pmc and Pbf cations can cause this side reaction, but studies indicate that the Pbf group is less prone to alkylating tryptophan residues. peptide.compeptide.com This makes Z-Arg(Pbf)-OH.CHA a preferable choice for the synthesis of peptides containing both arginine and tryptophan. peptide.com The use of scavengers in the cleavage cocktail is crucial to minimize this and other side reactions. peptide.com Furthermore, employing an acid-labile Boc protecting group on the tryptophan indole nitrogen (i.e., Fmoc-Trp(Boc)-OH) is a highly effective strategy to prevent this side reaction with either protecting group. peptide.comsigmaaldrich.com Another potential side reaction is δ-lactam formation, which can occur during the activation and coupling of the arginine residue, leading to termination of the peptide chain. mdpi.comresearchgate.net While this is a known issue for arginine incorporation, the NO2 protecting group has been shown to prevent this side reaction more effectively. researchgate.net

| Protecting Group | Primary Side Reaction | Impact on Purity | Mitigation Strategy |

|---|---|---|---|

| Pmc | Higher propensity for Tryptophan alkylation by cleaved Pmc cation. peptide.compeptide.com | Can significantly reduce the purity and yield of Trp-containing peptides. peptide.com | Use of scavengers; use of Fmoc-Trp(Boc)-OH. peptide.comsigmaaldrich.com |

| Pbf | Lower propensity for Tryptophan alkylation. peptide.compeptide.com | Improved purity for Trp-containing peptides compared to Pmc. peptide.com | Use of scavengers; use of Fmoc-Trp(Boc)-OH. peptide.comsigmaaldrich.com |

The steric hindrance of the protecting group can affect the efficiency of the coupling reaction. Some reports suggest that Pmc-protected arginine derivatives may require harsher or more prolonged coupling conditions to achieve complete incorporation, which can elevate the risk of side reactions like racemization. google.com Arginine itself can be challenging to incorporate due to the bulky side chain and its protecting group. biotage.com

Comparative Evaluation with Other Sulfonyl-Based Arginine Protecting Groups (e.g., Mtr, Tos)

Before the development of Pmc and Pbf, the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) and Tosyl (Tos) groups were common choices for arginine protection.

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): The Pmc group is significantly more acid labile than the Mtr group. nih.govpeptide.com Deprotection of Mtr often requires prolonged treatment with strong acid cocktails, sometimes overnight, which is incompatible with many sensitive peptides. nih.gov While Mtr is more acid-sensitive than Pbf, requiring milder TFA concentrations for removal, this can complicate the development of a fully orthogonal protection strategy where all side-chain groups are removed simultaneously.

Tos (Tosyl or p-toluenesulfonyl): The Tos group is primarily used in Boc/Bzl-based synthesis strategies and requires very strong acids, such as anhydrous liquid hydrogen fluoride (B91410) (HF), for its removal. nih.govpeptide.com These harsh conditions limit its applicability in the more widely used Fmoc/tBu strategy. Like other sulfonyl groups, the cleaved Tos group can modify tryptophan residues, necessitating the use of scavengers. peptide.com

The development of Pmc, and subsequently Pbf, represented a major advancement by providing protecting groups that are labile enough to be cleaved under the same relatively mild acidic conditions used to cleave the peptide from the resin and remove other tBu-based side-chain protecting groups in Fmoc-SPPS. peptide.com

| Protecting Group | Typical Strategy | Required Deprotection Conditions | Relative Lability |

|---|---|---|---|

| Pbf | Fmoc/tBu | Standard TFA cocktails (e.g., 95% TFA), 1-2 hours. nih.gov | Most Labile |

| Pmc | Fmoc/tBu | Standard TFA cocktails (e.g., 50-95% TFA), >2 hours. nih.govpeptide.com | Less labile than Pbf nih.gov |

| Mtr | Fmoc/tBu | TFA with scavengers, often requiring overnight treatment. nih.gov | Less labile than Pmc peptide.com |

| Tos | Boc/Bzl | Very strong acids (e.g., liquid HF). nih.govpeptide.com | Least Labile (under Fmoc conditions) |

Strategic Selection of Arginine Protecting Groups in Diverse Peptide Synthesis Scenarios

For standard Fmoc-SPPS: Z-Arg(Pbf)-OH is now considered the "gold standard" due to its favorable deprotection kinetics and lower side-reaction profile compared to Pmc. nih.gov It is the recommended choice for most applications.

For peptides containing Tryptophan: Z-Arg(Pbf)-OH is strongly preferred over Z-Arg(Pmc)-OH to minimize the risk of tryptophan alkylation. peptide.com The concurrent use of Fmoc-Trp(Boc)-OH is the most robust strategy to ensure peptide purity. sigmaaldrich.com

For peptides with multiple Arginine residues: The rapid deprotection kinetics of the Pbf group make it the superior choice. nih.govpeptide.com Using Pmc for such sequences could lead to incomplete deprotection and significant purification challenges.

For Boc-SPPS: Neither Pmc nor Pbf is typically used. The Tosyl (Tos) group is a more traditional choice, compatible with the final HF cleavage step characteristic of this strategy. nih.govpeptide.com

Research Applications of Z Arg Pmc Oh.cha in Chemical Biology and Advanced Peptide Synthesis

Design and Synthesis of Arginine-Containing Peptides for Biochemical Investigations

The incorporation of arginine into peptide sequences is fundamental for studying a vast array of biological processes, given the residue's unique properties. Z-Arg(Pmc)-OH.CHA is instrumental in the synthesis of these arginine-containing peptides, which are subsequently used in various biochemical investigations. The Pmc group provides robust protection for the guanidino side chain, preventing unwanted side reactions during peptide assembly. This protection is stable under the conditions required for the removal of the temporary Nα-protecting group (typically Fmoc in modern solid-phase peptide synthesis), ensuring the integrity of the arginine residue throughout the synthesis.

Once the desired peptide sequence is assembled, the Pmc group can be efficiently removed under strong acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final, biologically active peptide. This controlled deprotection allows for the precise synthesis of peptides with defined sequences, which are essential for studying protein-protein interactions, enzyme-substrate recognition, and cellular signaling pathways.

Table 1: Properties of Protecting Groups in Arginine Derivatives

| Protecting Group | Structure Features | Key Characteristics |

| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Offers strong acid-lability, suitable for Fmoc-based strategies. |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Also strongly acid-labile, often used in Fmoc-SPPS. |

| Boc | tert-butoxycarbonyl | Acid-labile Nα-protecting group, used in Boc-based strategies. |

| Z | benzyloxycarbonyl | Nα-protecting group, removable by hydrogenolysis or strong acid. |

Role in the Synthesis of Cyclic Peptide Mimics

Cyclic peptides often exhibit enhanced metabolic stability, receptor affinity, and selectivity compared to their linear counterparts. This compound plays a significant role in the synthesis of cyclic peptide mimics, including those containing the Arg-Gly-Asp (RGD) sequence, which is a key recognition motif in many biological systems. The synthesis of these complex structures often requires orthogonal protection strategies, where different protecting groups can be selectively removed without affecting others. The Z and Pmc groups on this compound can be part of such a strategy, allowing for specific cyclization pathways. For instance, after linear assembly, selective deprotection of other side chains can be performed to form a cyclic structure, while the arginine side chain remains protected by the Pmc group until the final deprotection step. This approach has been utilized in the synthesis of cyclic RGD pentapeptide mimics. chemicalbook.com

Applications in Combinatorial Peptide Library Generation

Combinatorial chemistry is a powerful tool for the discovery of novel peptide-based ligands, inhibitors, and therapeutic leads. This compound, often in its Fmoc-protected form (Fmoc-Arg(Pmc)-OH), is a standard building block in the generation of combinatorial peptide libraries. nih.gov These libraries, which can contain thousands to millions of different peptide sequences, are synthesized using techniques like split-and-mix synthesis on a solid support. The reliable coupling and deprotection characteristics of Fmoc-Arg(Pmc)-OH are crucial for the successful construction of these diverse libraries. Screening these libraries against a biological target can lead to the identification of "hit" peptides with high affinity and specificity. For example, a combinatorial library of chemosensors for tripeptides was synthesized, which included the use of Arg(Pmc) to create diversity in the library. ntu.edu.tw

Use in the Synthesis of Modified and Unnatural Amino Acid-Containing Peptides

The field of peptide science has expanded beyond the 20 canonical amino acids to include a vast array of modified and unnatural amino acids. These non-proteinogenic residues can confer unique structural and functional properties to peptides, such as increased resistance to proteolysis, altered conformational preferences, and novel biological activities. The principles of peptide synthesis that apply to standard amino acids, including the use of protected derivatives like this compound, are also fundamental to the incorporation of these specialized building blocks. The chemical synthesis of peptides allows for the inclusion of unnatural amino acids, which is not possible through ribosomal synthesis. wiley-vch.de The development of methods for site-selective peptide modification often relies on the incorporation of unique, reactive amino acids. researchgate.net

Development of Peptidic Tools for Studying Enzyme Activity (e.g., as part of synthetic enzyme substrates)

Synthetic peptides containing arginine are frequently used as substrates to study the activity of various enzymes, particularly proteases. This compound is a key precursor in the synthesis of these peptidic tools. For instance, peptides designed to be cleaved by specific proteases can be synthesized and used in assays to measure enzyme activity. These substrates often incorporate a reporter group, such as a fluorophore and a quencher, which are separated upon enzymatic cleavage, leading to a detectable signal. The precise sequence and structure of the peptide substrate, which can be controlled through the use of protected amino acids like this compound, are critical for ensuring specificity for the target enzyme. Such synthetic substrates are invaluable for in vitro diagnostic assays and for high-throughput screening of enzyme inhibitors.

Analytical Methodologies for the Characterization and Purity Assessment of Z Arg Pmc Oh.cha and Its Products

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of Z-Arg(Pmc)-OH.CHA and peptides derived from it. These techniques provide detailed information about the molecular framework and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both ¹H and ¹³C NMR are utilized to confirm the presence of the various structural components of the molecule, including the benzyloxycarbonyl (Z) group, the pentamethylchroman-6-sulfonyl (Pmc) group, and the cyclohexylamine (B46788) (CHA) counterion.

In a typical ¹H NMR spectrum of a related protected arginine derivative, signals corresponding to the tert-butyl groups of a protecting group can be observed around δ ~1.4 ppm. For ¹³C NMR, characteristic peaks can identify key carbon atoms, such as the carbonyl of the Z group (δ ~156 ppm) and the tert-butyl carbons of a Boc group (δ ~80 ppm), which can be useful in analyzing related or intermediate compounds. The analysis of NMR spectra can sometimes be complicated by the presence of solvent residuals, which may appear at specific chemical shifts (e.g., DCM at δ 54 ppm). Furthermore, NMR can be employed to determine the enantiomeric excess of protected amino acids by using chiral auxiliaries that induce frequency shifts in the spectra, allowing for the differentiation of enantiomers. rsc.org

Table 1: Representative NMR Data for Protected Arginine Derivatives

| Technique | Key Signals/Criteria | Potential Issues |

| ¹H NMR | Signals for protecting groups (e.g., tert-butyl at δ ~1.4 ppm). | Overlapping signals, solvent impurities. |

| ¹³C NMR | Carbonyl of Z group (δ ~156 ppm), tert-butyl of Boc group (δ ~80 ppm). | Solvent residuals (e.g., DCM at δ 54 ppm). |

This table is illustrative and based on data for related protected arginine derivatives.

Mass spectrometry (MS) is crucial for verifying the molecular weight of this compound and its peptide products. bachem.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. nih.govnih.govresearchgate.net Electrospray ionization (ESI) is a common MS technique used for this purpose. wiley-vch.de

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly useful for the analysis of peptides. wiley-vch.degoogle.comescholarship.orgosti.gov In this technique, the sample is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid (CHA) or indoleacrylic acid (IAA), and then ionized by a laser. wiley-vch.denih.gov This method allows for the determination of the molecular weight of large peptide molecules with high accuracy. google.comescholarship.org For instance, the identity of peptide conjugates can be confirmed by their mass-to-charge ratio (m/z) in the MALDI-TOF spectrum. osti.gov

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of peptide synthesis reactions.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and the resulting peptides. bachem.comsmolecule.comnih.gov Purity levels are typically expected to be greater than 98%. Reverse-phase HPLC (RP-HPLC) is the most common mode used, often employing a C18 column. nih.govescholarship.org

The mobile phase usually consists of a gradient of an organic solvent, like acetonitrile (B52724) or methanol (B129727), in water, with an additive such as trifluoroacetic acid (TFA) to improve peak shape. nih.gov Detection is commonly performed using a UV detector at a wavelength of 214 nm or 220 nm, where the peptide bond absorbs. google.com HPLC is not only used for final purity analysis but also for monitoring the progress of reactions, such as deprotection and coupling steps during peptide synthesis. nih.govresearchgate.net The appearance of new peaks and the disappearance of starting material peaks in the chromatogram indicate the progression of the reaction.

Table 2: Typical HPLC Conditions for Protected Amino Acid and Peptide Analysis

| Parameter | Typical Conditions |

| Column | Reverse-phase C18. nih.gov |

| Mobile Phase | Gradient of acetonitrile or methanol in water with 0.1% TFA. nih.gov |

| Detection | UV at 214 nm or 220 nm. google.com |

| Flow Rate | 1.0 mL/min for analytical scale. nih.gov |

| Purity Standard | >98%. |

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique used for monitoring reactions and assessing the purity of this compound. bachem.com While considered semi-quantitative, it is a versatile tool due to the wide choice of elution systems and visualization methods. bachem.com The progress of a reaction can be followed by observing the disappearance of the starting material spot and the appearance of the product spot on the TLC plate. nih.gov The purity can be estimated by the presence of a single spot, with commercially available this compound often specified to be ≥99% pure by TLC. chemicalbook.com

Optical Rotation Measurement for Stereochemical Purity

The measurement of optical rotation is a critical analytical method for confirming the stereochemical purity of this compound. bachem.com As a chiral molecule, the L- or D-configuration of the arginine derivative will rotate plane-polarized light in a specific direction. The measurement is performed using a polarimeter at a specific wavelength, typically the sodium D-line (589.3 nm). ualberta.ca The specific rotation value, [α], is a characteristic physical property of the compound and is used to ensure that no significant racemization has occurred during synthesis or storage, which is crucial for the biological activity of the final peptide. bachem.comnih.gov

Table 3: Summary of Analytical Techniques and Their Applications

| Analytical Technique | Primary Application | Information Obtained |

| NMR Spectroscopy | Structural Elucidation. rsc.orgescholarship.org | Confirmation of chemical structure, presence of protecting groups, enantiomeric purity. rsc.org |

| Mass Spectrometry (MS) | Molecular Weight Determination. bachem.com | Accurate molecular weight, elemental composition. nih.govnih.gov |

| HPLC | Purity Assessment & Reaction Monitoring. smolecule.comnih.gov | Quantitative purity, reaction progress, identification of byproducts. researchgate.net |

| TLC | Purity Assessment & Reaction Monitoring. bachem.com | Qualitative purity, rapid reaction monitoring. nih.gov |

| Optical Rotation | Stereochemical Purity. bachem.com | Confirmation of stereochemical integrity, detection of racemization. nih.govualberta.ca |

Future Research Directions and Innovations

Exploration of Novel Synthetic Routes and Protecting Group Alternatives

The protection of the arginine side-chain guanidinium (B1211019) group is critical in fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) to prevent side reactions and improve solubility. nih.govmdpi.com While the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group has been widely used, its limitations, such as prolonged cleavage times for peptides with multiple arginine residues and the potential for reattachment to sensitive residues, have spurred research into alternatives. thermofisher.com

Future research is actively exploring more acid-labile sulfonyl-type protecting groups. ub.edu The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, for instance, is often preferred due to its greater lability in trifluoroacetic acid (TFA), which allows for shorter deprotection times and easier scavenging of the cleaved group. thermofisher.comub.eduresearchgate.net More recent innovations include the 1,2-dimethylindole-3-sulfonyl (MIS) group, which has demonstrated even higher acid lability than Pbf, making it a promising candidate for the synthesis of particularly acid-sensitive peptides or those containing multiple arginine residues. ub.edu

Another avenue of research involves revisiting older protecting groups with modern methodologies. The nitro (NO₂) group, for example, has been shown to effectively prevent the formation of δ-lactam, a significant side-reaction during the coupling of arginine. nih.govnih.govresearchgate.net Research is focused on optimizing its removal using methods like sonochemistry or mild reducing agents such as SnCl₂, which could make it a viable and cost-effective alternative. nih.govnih.gov

Novel synthetic strategies are also being developed to circumvent challenges associated with traditional protection schemes. One such approach involves constructing the guanidine (B92328) group directly on the solid support, starting from an ornithine derivative. nih.gov This method avoids the multi-step synthesis often required for linkers used in side-chain anchoring and provides a versatile platform for creating various substituted arginine derivatives. nih.gov

Table 1: Comparison of Arginine Side-Chain Protecting Groups

| Protecting Group | Key Advantages | Key Disadvantages | Cleavage Conditions |

|---|---|---|---|

| Pmc | Established use in Fmoc-SPPS | Long deprotection times with multiple Arg residues; difficult to scavenge. thermofisher.com | TFA thermofisher.com |

| Pbf | More acid-labile than Pmc, shorter deprotection times, easily scavenged. thermofisher.comresearchgate.net | Higher cost compared to some alternatives. nih.govresearchgate.net | TFA thermofisher.com |

| Mtr | Acid labile. peptide.com | Requires very long deprotection times (up to 12 hours). thermofisher.com | TFA/thioanisole (B89551) peptide.com |

| MIS | Most acid-labile sulfonyl-type group to date; good for acid-sensitive peptides. ub.edu | Less commercially established. researchgate.net | Mild TFA conditions ub.edu |

| NO₂ | Prevents δ-lactam formation; stable in solution. nih.govnih.gov | Requires specific, non-standard cleavage (e.g., reduction). nih.govpeptide.com | SnCl₂, catalytic hydrogenation nih.govpeptide.com |

Development of Automated and High-Throughput Synthesis Methodologies

The principles of solid-phase peptide synthesis (SPPS) are inherently amenable to automation. nih.gov Automated synthesizers have become standard tools, enabling the rapid and convenient production of multiple peptides simultaneously with precise control over the sequence. nih.govformulationbio.com Future innovations in this area aim to further enhance the efficiency and reliability of synthesizing complex peptides, including those containing challenging residues like arginine.

The development of microwave-assisted SPPS has significantly accelerated synthesis times. beilstein-journals.org For arginine-containing peptides, where coupling can be sluggish, microwave energy can help overcome kinetic barriers. However, challenges remain, particularly when using greener, more viscous solvents like N-butylpyrrolidinone (NBP), where the penetration of the coupling reagents into the resin can be impaired. rsc.org Future research will focus on optimizing automated protocols, including temperature control and reagent delivery strategies, to improve coupling efficiency and minimize side reactions like δ-lactam formation, especially in these alternative solvent systems. rsc.orgresearchgate.net

High-throughput synthesis platforms are crucial for drug discovery and materials science, enabling the parallel creation of large peptide libraries. nih.gov Methodologies such as the "tea-bag" approach or synthesis on microarrays allow for the simultaneous production of hundreds or even thousands of unique peptide sequences. nih.govnih.gov Integrating Z-Arg(Pmc)-OH.CHA and its alternatives into these high-throughput workflows requires robust and highly optimized protocols. Future work will involve refining these automated systems to handle the specific challenges of arginine chemistry, ensuring high fidelity and purity across large libraries of compounds. formulationbio.comnih.gov This will facilitate more rapid screening for biological activity and the discovery of novel peptide-based therapeutics.

Advanced Mechanistic Studies on this compound Reactivity

Another critical area of study is the mechanism of Pmc group cleavage and subsequent side reactions. During acid-mediated deprotection with TFA, the cleaved Pmc cation can react with electron-rich amino acid side chains, particularly tryptophan, leading to undesired alkylation. thermofisher.comgoogle.com While scavengers are used to trap these reactive carbocations, the process is not always completely efficient. thermofisher.com Future research will likely employ advanced analytical techniques, such as mass spectrometry and NMR, to identify and quantify these byproducts more accurately. This knowledge will enable the rational design of more effective scavenger cocktails and cleavage conditions tailored to specific peptide sequences, thereby improving the purity and yield of the final product.

Integration of Computational Chemistry for Predictive Synthesis and Optimization

Computational chemistry and machine learning are emerging as powerful tools for revolutionizing peptide synthesis. mdpi.com By modeling molecular interactions and reaction pathways, computational approaches can provide insights that are difficult to obtain through experimentation alone. For this compound, quantum mechanical calculations can be used to model the transition states of both the desired coupling reaction and undesired side reactions like δ-lactam formation. This can help in selecting optimal coupling reagents and conditions that favor the desired pathway.

Furthermore, machine learning and deep learning models are being developed to predict the outcome and potential difficulties of SPPS based on the peptide sequence. nih.govnih.gov These models, trained on large datasets of experimental synthesis outcomes, can identify sequences prone to aggregation or other synthetic challenges. nih.govkcl.ac.uk For instance, a model could predict the likelihood of incomplete Pmc deprotection in a peptide containing multiple arginine residues, prompting the use of a more labile protecting group or extended cleavage times. nih.gov The "Peptide Synthesis Score (PepSySco)" is one such tool that predicts the probability of successful synthesis based on sequence features. nih.govkcl.ac.uk

The future integration of these predictive tools into automated synthesis platforms could enable dynamic optimization of protocols in real-time. nih.gov An automated synthesizer could use a predictive algorithm to adjust coupling times, temperatures, or reagents for specific "difficult" sequences, including those involving arginine. This synergy between computational prediction and automated synthesis promises to significantly improve the efficiency, reliability, and success rate of producing complex arginine-containing peptides.

Q & A

Q. What established protocols ensure reproducible synthesis of Z-Arg(Pmc)-OH.CHA, and what experimental details are critical for replication?

Q. Which analytical techniques are most reliable for confirming the purity and identity of this compound?

Methodological Answer: Combine orthogonal methods:

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (95:5 to 5:95 over 20 min) to achieve ≥98% purity.

- NMR : Compare H and C spectra with literature values, noting solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3) .

- HRMS : Validate molecular ion peaks ([M+H]) with <2 ppm mass error. Discrepancies in melting points or optical rotation values should prompt re-evaluation of synthetic steps .

Advanced Research Questions

Q. How can researchers optimize this compound’s coupling efficiency in SPPS while minimizing racemization?

Methodological Answer: Apply the PICO framework to design experiments:

- Population (P) : Fmoc-protected resin-bound peptides.

- Intervention (I) : Varying coupling agents (DIC/HOAt vs. PyBOP).

- Comparison (C) : Racemization rates measured via Marfey’s analysis.

- Outcome (O) : Coupling efficiency ≥95% with racemization <1%. Statistical tools (ANOVA, Tukey’s HSD) should analyze batch-to-batch variability. Pre-activation of carboxylates and low-temperature (-20°C) coupling reduce racemization .

Q. What strategies resolve contradictions in literature data on this compound’s stability under physiological conditions?

Methodological Answer: Conduct meta-analyses using PRISMA guidelines to evaluate:

- pH-dependent degradation : Compare half-life (t) in buffers (pH 4.0 vs. 7.4).

- Temperature effects : Accelerated stability studies (40°C/75% RH) with Arrhenius modeling. Discrepancies often arise from impurities in starting materials or inadequate LC-MS quantification. Replicate studies using certified reference materials (CRMs) and validate assays via ICH Q2(R1) .

Table 2: Stability Study Design

| Condition | Test Parameter | Acceptable Criteria |

|---|---|---|

| pH 7.4, 37°C | Degradation products (%) | ≤2% over 24 hours |

| Oxidative stress | Peroxide-induced oxidation | No new peaks via HPLC |

Q. How should researchers design experiments to evaluate this compound’s role in inhibiting protease enzymes?

Methodological Answer: Follow FINER criteria for rigor:

- Feasible : Use fluorescence-based assays (e.g., FRET substrates) with ≤5% CV.

- Novel : Compare inhibition constants (K) against legacy inhibitors (e.g., Leupeptin).

- Ethical : Use recombinant enzymes vs. animal-derived sources.

- Relevant : Align IC values with therapeutic plasma concentrations. Include positive/negative controls and pre-incubation steps to account for time-dependent inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.